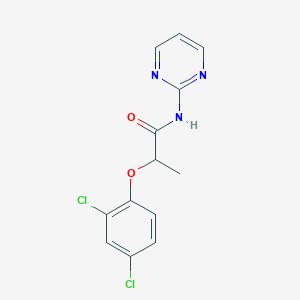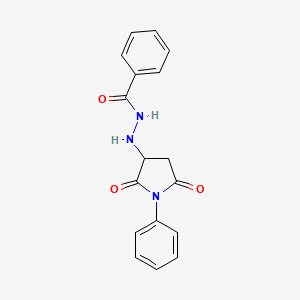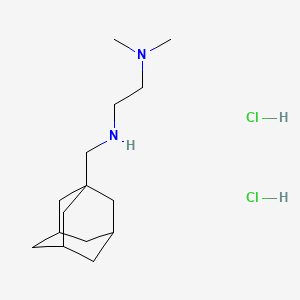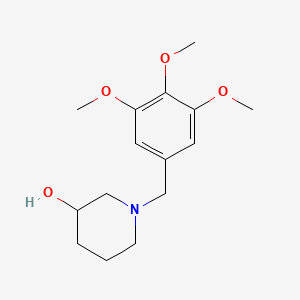![molecular formula C15H23NO4S2 B5219923 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5219923.png)
4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide (EPTT) is a synthetic organic compound that belongs to the class of sulfonyl-containing drugs. It has been widely used in scientific research for its potential therapeutic effects. EPTT is known for its ability to modulate various biological pathways, making it a promising candidate for drug development.
Wirkmechanismus
4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide exerts its therapeutic effects through various mechanisms of action. One of the main mechanisms is the inhibition of protein kinases, which are enzymes involved in various cellular signaling pathways. This compound has been shown to inhibit several protein kinases, including Akt, ERK, and JNK. By inhibiting these enzymes, this compound can modulate various cellular processes, such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce cell migration and invasion. In inflammation-related diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of immune cells. In neurological disorders, this compound has been shown to reduce oxidative stress, inflammation, and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide in lab experiments is its high potency and selectivity for protein kinases. This compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans. Further studies are needed to evaluate the potential side effects and long-term effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide. One area of interest is the development of this compound-based drugs for cancer and inflammation-related diseases. Another area is the investigation of the potential neuroprotective effects of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms of this compound and its effects on various cellular pathways.
Synthesemethoden
4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide can be synthesized through a multi-step process involving the reaction of 4-ethylphenylsulfonyl chloride with N-isopropyltetrahydro-3-thiophenamine in the presence of a base. The resulting product is then oxidized to form this compound 1,1-dioxide.
Wissenschaftliche Forschungsanwendungen
4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation-related diseases such as arthritis and asthma have also been studied, and this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-propan-2-ylthiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-4-12-5-7-13(8-6-12)22(19,20)15-10-21(17,18)9-14(15)16-11(2)3/h5-8,11,14-16H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXULBIIQCNKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(3,4-dichlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5219873.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B5219884.png)
![N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5219890.png)

![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5219907.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(3-quinolinylmethyl)acetamide](/img/structure/B5219929.png)
![1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)
![2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid](/img/structure/B5219936.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219943.png)
![1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219950.png)
![2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5219951.png)
